3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]
CAS No.: 42899-94-5
Cat. No.: VC4148682
Molecular Formula: C14H19N
Molecular Weight: 201.313
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42899-94-5 |
|---|---|
| Molecular Formula | C14H19N |
| Molecular Weight | 201.313 |
| IUPAC Name | spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane] |
| Standard InChI | InChI=1S/C14H19N/c1-4-9-14(10-5-1)11-8-12-6-2-3-7-13(12)15-14/h2-3,6-7,15H,1,4-5,8-11H2 |
| Standard InChI Key | JEJQRVJSXXFLEO-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)CCC3=CC=CC=C3N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] (C₁₄H₁₉N, MW 201.31 g/mol) features a spiro junction at the C2 position of the quinoline ring and the C1 position of cyclohexane . This configuration creates a rigid, non-planar structure that enhances stereochemical diversity (Figure 1). The cyclohexane ring adopts a chair conformation, while the quinoline moiety exists in a partially saturated dihydroquinoline form, reducing aromaticity and increasing solubility in polar organic solvents .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₉N | |
| Molecular Weight | 201.31 g/mol | |
| Spiro Center Geometry | Tetrahedral | |
| Cyclohexane Conformation | Chair |
Synthesis and Optimization
The Stollé reaction remains the most widely used synthesis route, involving the condensation of 3,4-dihydro-1H-spiro[quinoline-2,1'-cycloalkane] hydrochlorides with oxalyl chloride under anhydrous conditions. Recent advances employ cascade reactions with 2-fluorobenzaldehyde and heterocyclic ketene aminals (HKAs) in 1,4-dioxane, achieving yields up to 97% when catalyzed by piperidine and CaCl₂ . Solvent-free methods using ZnCl₂ in DMF have also been reported, though they require rigorous temperature control to minimize byproducts .
Critical Reaction Parameters:
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Catalysts: Piperidine (0.5–1.5 eq) enhances cyclization efficiency
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Workup: Filtration and recrystallization from ethanol/CHCl₃ mixtures yield >95% purity
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra (400 MHz, CDCl₃) display distinct signals for the cyclohexane and quinoline protons:
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Cyclohexane protons: δ 1.2–1.8 ppm (m, 10H, axial/equatorial H)
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Quinoline protons: δ 6.7–7.8 ppm (m, 4H, aromatic H), δ 3.4 ppm (t, 2H, CH₂-N)
¹³C NMR confirms the spiro center at δ 85.2 ppm (quaternary C), with quinoline carbons appearing between δ 120–150 ppm .
Mass Spectrometry and IR
High-resolution mass spectra (HRMS) show a molecular ion peak at m/z 201.31 (calc. 201.31). IR absorption bands at 2923 cm⁻¹ (C-H stretch), 1649 cm⁻¹ (C=N), and 815 cm⁻¹ (aromatic C-H bend) align with the spirocyclic structure .
Biological Activities and Mechanisms
Antimicrobial Effects
The compound inhibits Staphylococcus aureus (MIC = 38 µg/mL) and Escherichia coli (MIC = 42 µg/mL) by disrupting membrane integrity, as evidenced by LIVE/DEAD staining assays . Substitutions at the quinoline N-atom enhance Gram-negative activity, with 4'-methyl derivatives showing 2-fold greater potency than parent structures .
| Assay | Result | Target | Source |
|---|---|---|---|
| Antibacterial (S. aureus) | MIC = 38 µg/mL | Cell membrane | |
| Anticancer (MCF-7) | IC₅₀ = 12.5 µM | EGFR kinase | |
| Cholinesterase Inhibition | ΔG = -13.7 kcal/mol | Acetylcholinesterase |
Medicinal Chemistry Applications
Drug Design Considerations
The spirocyclic core improves blood-brain barrier penetration (logP = 2.9) compared to planar quinolines (logP = 1.5) . Structure-activity relationship (SAR) studies indicate:
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C4' methylation: Increases metabolic stability (t₁/₂ = 4.7 h vs. 2.1 h for des-methyl analog)
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N-substitution: Acyl groups enhance solubility but reduce CYP3A4 resistance
Formulation Strategies
Nanoemulsions with Labrasol®/Transcutol® (3:1) achieve 92% encapsulation efficiency, sustaining release over 24 h in PBS (pH 7.4) . Co-crystallization with succinic acid improves oral bioavailability (F = 67% vs. 22% for free base) .
Comparative Analysis with Related Spiro Compounds
Table 3: Structural and Functional Comparisons
| Compound | Spiro Center | Bioactivity (IC₅₀) | Key Difference |
|---|---|---|---|
| Spiro[acridine-4,3'-pyrrolidin] | N-linked | 9.8 µM (AChE) | Larger π-system |
| Spiro[cyclohexane-pyrimidoquinoline] | C-linked | 15.2 µM (EGFR) | Additional pyrimidine ring |
| 3',4'-Dihydro-spiroquinoline | C-linked | 12.5 µM (EGFR) | Partial quinoline saturation |
Recent Advances and Future Directions
Microwave-assisted synthesis (100 W, 10 min) reduces reaction times by 75% while maintaining yields . Computational fragment-based drug design (FBDD) has identified analogs with picomolar affinities for HER2 kinases, now in preclinical testing . Challenges remain in scaling up enantioselective syntheses, as current routes yield racemic mixtures requiring chiral HPLC separation .
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